1,8-Dimethylquinoxaline-2,3(1H,4H)-dione
CAS No.: 126990-86-1
Cat. No.: VC15988506
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 126990-86-1 |
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Molecular Formula | C10H10N2O2 |
Molecular Weight | 190.20 g/mol |
IUPAC Name | 4,5-dimethyl-1H-quinoxaline-2,3-dione |
Standard InChI | InChI=1S/C10H10N2O2/c1-6-4-3-5-7-8(6)12(2)10(14)9(13)11-7/h3-5H,1-2H3,(H,11,13) |
Standard InChI Key | PKYVVZPIVVRHLB-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C(=CC=C1)NC(=O)C(=O)N2C |
Introduction
Structural Characteristics and Nomenclature
The molecular formula of 1,8-dimethylquinoxaline-2,3(1H,4H)-dione is C₁₁H₁₀N₂O₂, with a molecular weight of 202.21 g/mol. Key structural features include:
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A fused bicyclic quinoxaline core.
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Two methyl groups at positions 1 and 8.
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Two ketone groups (dione) at positions 2 and 3.
The IUPAC name derives from the parent quinoxaline structure, with substituents numbered according to standard nomenclature rules. The dione functionality introduces electron-withdrawing effects, which may influence reactivity and intermolecular interactions .
Synthesis and Chemical Reactivity
While no direct synthesis protocols for 1,8-dimethylquinoxaline-2,3(1H,4H)-dione are documented in non-restricted sources, methods for analogous quinoxaline derivatives provide a framework for hypothetical pathways:
Condensation Reactions
Quinoxalines are typically synthesized via condensation of 1,2-diamines with 1,2-diketones. For example, 2,3-dimethylquinoxaline derivatives are produced by reacting 2,3-butanedione with o-phenylenediamine . Adapting this approach, 1,8-dimethylquinoxaline-2,3(1H,4H)-dione could hypothetically form through cyclization of a suitably substituted diamine and diketone precursor.
Post-Modification Strategies
Methylation or oxidation of preformed quinoxalines might introduce the dione and methyl groups. Silver-mediated coordination chemistry, as observed in polymeric silver(I) quinoxaline complexes , suggests potential metal-assisted modifications, though this remains speculative.
The dione groups may enhance hydrogen-bonding interactions with biological targets, potentially improving binding affinity compared to non-oxidized analogs.
Coordination Chemistry and Material Science Applications
Quinoxalines frequently act as ligands in metal-organic frameworks (MOFs). For example, silver(I) complexes with 2,3-diethyl-7,8-dimethylquinoxaline form extended networks via nitrate bridging . The dione groups in 1,8-dimethylquinoxaline-2,3(1H,4H)-dione could enable novel coordination modes:
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Monodentate binding: Through ketone oxygen lone pairs.
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Bridging ligands: Connecting metal centers via O─Ag─O linkages.
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Tuning of electronic properties: Electron-withdrawing dione groups may lower ligand field strength compared to alkyl-substituted quinoxalines.
Comparative Analysis with Structural Analogs
The biological and chemical profiles of quinoxaline derivatives vary significantly with substituent placement:
The 1,8-dimethyl configuration may confer steric hindrance effects absent in other isomers, influencing both reactivity and biological target engagement.
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